![molecular formula C16H20Cl2O3 B1325897 Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate CAS No. 898751-96-7](/img/structure/B1325897.png)
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, also known as EDOPO, is a synthetic compound that has been widely studied for its potential medical applications. EDOPO is a white crystalline solid that can be synthesized by a variety of methods. Its structure consists of an ethyl group attached to an 8-oxooctanoate ring with a 3,5-dichlorophenyl group attached. EDOPO has been studied due to its potential applications in medicine, including its use as a drug delivery system and its ability to modulate the activity of certain proteins.
Scientific Research Applications
Analytical Method Development
- A study by Stępniowska et al. (2017) described a method using adsorptive stripping voltammetry for determining the concentration of a related compound, Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate, in serum. This method offers a sensitive and inexpensive way for detection in biological samples, which can be applicable for substances like Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate (Stępniowska et al., 2017).
Synthesis and Chemical Properties
- Chen et al. (2014) identified a carbonyl reductase capable of reducing Ethyl 8-chloro-6-oxooctanoate, a structurally similar compound, to produce a chiral precursor. This indicates potential pathways for synthesizing derivatives of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate with desired chirality (Chen et al., 2014).
- Research by Bojinov and Grabchev (2003) explored the synthesis of new dyes using compounds structurally related to Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, suggesting potential applications in dye synthesis and liquid crystal display technologies (Bojinov & Grabchev, 2003).
Catalytic and Synthetic Applications
- Ilies et al. (2017) demonstrated the use of an iron(III) salt in catalyzing the arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This method could be relevant for the modification or functionalization of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate and related compounds (Ilies et al., 2017).
Photovoltaic Applications
- Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could inform similar applications for Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Molecular and Crystal Structure Analysis
- Studies on various ethyl derivatives and their molecular structures, such as the work by Achutha et al. (2017), offer insights into the molecular configuration and potential interactions of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate. These analyses are crucial for understanding its chemical behavior and potential applications (Achutha et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGJFGLDTVZCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645564 |
Source
|
Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |
CAS RN |
898751-96-7 |
Source
|
Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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